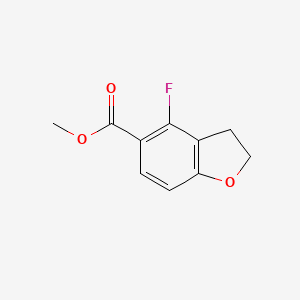

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Description

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a fluorinated benzofuran derivative characterized by a fused bicyclic structure consisting of a dihydrobenzofuran ring substituted with a fluorine atom at the 4-position and a methyl ester group at the 5-position. The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPDKNVUUNRPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with specific biological pathways, making it a candidate for developing new drugs. The incorporation of the fluorobenzyl group enhances its chemical properties, which can lead to improved efficacy and selectivity in targeting biological systems .

Antimicrobial Activity:

Benzofuran derivatives, including methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate, have shown promise as antimicrobial agents. Research indicates that compounds with similar structures can act against various pathogens, suggesting potential applications in treating infections . The presence of the fluorine atom is believed to enhance the antimicrobial potency of such compounds.

Cancer Therapeutics:

Recent studies have highlighted the role of fluorinated compounds in cancer treatment. This compound may inhibit specific cancer cell growth through mechanisms involving interaction with key proteins involved in tumor progression. For instance, modifications to similar benzofuran structures have demonstrated significant binding affinities to cancer-related targets, indicating that this compound could be developed further for oncological applications .

Chemical Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. This versatility is crucial in developing new materials and pharmaceuticals .

Synthesis Pathways:

The synthesis of this compound can be approached through several methods that involve careful control of reaction conditions to ensure high yields and purity. The ability to modify its structure through synthetic routes allows chemists to tailor the compound for specific applications.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the dihydrobenzofuran scaffold significantly alter physicochemical properties. A comparative analysis is provided below:

- Electron-Withdrawing vs. Donating Groups: The fluorine atom in the target compound reduces electron density on the aromatic ring compared to hydroxyl or methoxy groups in norcurlignan .

Structural and Crystallographic Insights

- Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing. The target compound’s fluorine may participate in weak C–H···F interactions, whereas hydroxylated analogs (e.g., norcurlignan) form stronger O–H···O bonds, influencing crystallization behavior .

- Similar methods would apply to the target compound.

Biological Activity

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, drawing from diverse research studies and findings.

This compound features a benzofuran core with a methoxy carbonyl group and a fluorine substituent. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

1. Anticancer Activity

Research has indicated that compounds within the dihydrobenzofuran class exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines.

- Case Study : A compound structurally similar to this compound demonstrated an IC50 value of approximately 12 nM in inhibiting KARPAS422 cell growth, suggesting significant potency against certain cancer types .

| Compound | Structure | Binding to EED (IC50, nM) | Cell Growth Inhibition (IC50, nM) |

|---|---|---|---|

| 18 | Structure | 12 ± 2 | 12 ± 2 |

| 19 | Structure | 60 ± 20 | 120 ± 9 |

| 20 | Structure | 29 ± 2 | 120 ± 9 |

| 21 | Structure | 0.7 ± 0.3 | 2.2 ± 0.7 |

| 22 | Structure | 3.6 ± 1.2 | 8.1 ± 0.3 |

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival.

- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Compounds with structural similarities have demonstrated IC50 values ranging from to , indicating varying degrees of potency against PARP .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

Solubility and Metabolism

Research has highlighted that the solubility of dihydrobenzofurans can significantly affect their bioavailability:

- Compounds with improved solubility profiles have been developed, achieving solubility greater than , which is favorable for oral bioavailability .

Toxicological Studies

While specific toxicological data on this compound may be limited, related compounds have undergone extensive evaluation to assess their safety profiles in preclinical models.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors followed by fluorination and esterification. Key steps include:

- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote dihydrobenzofuran ring formation .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor™) at the 4-position of the dihydrobenzofuran core, monitored by <sup>19</sup>F NMR .

- Esterification : Methylation of the carboxylic acid intermediate via Mitsunobu conditions or DCC-mediated coupling .

- Optimization : Reaction temperature control (0–5°C for fluorination) and inert atmosphere (N₂/Ar) improve yield. Purity is validated by HPLC (>98%) and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign the dihydrobenzofuran protons (δ 3.1–3.5 ppm, J = 8–10 Hz for CH₂) and the methoxy group (δ 3.8–3.9 ppm). Fluorine’s deshielding effect shifts the 4-fluoro proton to δ 7.2–7.4 ppm .

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-F (1090–1120 cm⁻¹) .

- Mass Spectrometry (HRMS) : Look for [M+H]<sup>+</sup> with m/z calculated for C₁₀H₉FO₃ (e.g., 212.0583) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement). Crystals grown via slow evaporation in EtOAc/hexane yield monoclinic systems (space group P2₁/c) .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) for dimeric interactions between ester carbonyls and adjacent hydroxyl groups .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict the compound’s reactivity and conformational stability?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect) .

- MD Simulations : Simulate solvation in DMSO/water (AMBER force field) to assess dihydrobenzofuran ring puckering and ester group flexibility .

- Reactivity Prediction : Frontier molecular orbitals (HOMO/LUMO) identify susceptibility to nucleophilic attack at the ester carbonyl .

Q. What experimental and computational approaches resolve contradictions in spectral data (e.g., unexpected coupling in <sup>1</sup>H NMR)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., diastereotopic CH₂ protons) and confirm spatial proximity of fluorine to aromatic protons .

- EPR Spectroscopy : If paramagnetic impurities are suspected, use spin-trapping agents to rule out radical intermediates .

Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding (e.g., ethanol vs. acetonitrile) to induce different crystal forms. SCXRD distinguishes packing motifs (e.g., herringbone vs. layered) .

- Thermal Analysis (DSC/TGA) : Identify enantiotropic/monotropic transitions. For example, Form I (mp 145°C) may convert to Form II (mp 152°C) upon heating .

- Control via Additives : Seed crystals or surfactants (e.g., PVP) direct nucleation toward desired polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.